N-Phenethyl-N-phenylpropionamide
Description
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-phenyl-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C17H19NO/c1-2-17(19)18(16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,2,13-14H2,1H3 |
InChI Key |
UDBQSKYSXWJXRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Byproduct in Fentanyl Synthesis via the Siegfried Route
The Siegfried route, a classical method for fentanyl synthesis, involves the alkylation of piperidin-4-one with 2-phenethyl bromide to yield N-phenethylpiperidin-4-one (NPP). Subsequent reductive amination with aniline produces 4-anilino-N-phenethylpiperidine (ANPP), which is acylated with propionyl chloride to form fentanyl. This compound arises as a side product during the acylation step when excess propionyl chloride reacts with residual phenethylamine or other secondary amines present in the reaction mixture. Mayer et al. demonstrated that this byproduct is a hallmark of incomplete purification and suboptimal stoichiometric control, particularly in non-laboratory settings.
Role in Gupta Synthesis Routes
The Gupta route, an alternative fentanyl synthesis pathway, employs phenethyl 4-ANPP or ethyl 4-ANPP as intermediates. Analytical data from the Center for Forensic Science Research and Education (CFSRE) indicate that this compound co-occurs with phenethyl 4-ANPP, ethyl 4-ANPP, and acetylfentanyl in 86% of exhibits linked to this route. The compound’s formation is attributed to competitive acylation reactions between propionyl chloride and N-phenethyl-aniline derivatives, which are generated during the reductive amination of NPP with substituted anilines.
t-BOC Protected Precursor Pathways
The use of tert-butoxycarbonyl (t-BOC)-protected intermediates, such as N-BOC norfentanyl and N-BOC 4-AP, introduces an additional layer of complexity. While these precursors are designed to circumvent regulatory controls, their deprotection under acidic conditions can yield unprotected 4-AP, which participates in Gupta-type syntheses. Notably, 37% of exhibits containing N-BOC 4-AP also contained this compound, suggesting that deprotection steps may inadvertently create reactive intermediates that form the byproduct.
Analytical Characterization and Detection
Chromatographic Identification
Gas chromatography-mass spectrometry (GC-MS) remains the gold standard for detecting this compound in forensic samples. The CFSRE utilized an Agilent 5975 Series GC/MSD with acid-base liquid/liquid extraction to achieve a detection limit of 0.1 µg/mL for this compound. Key spectral features include a molecular ion peak at $$ m/z $$ 254.1539 ([M+H]+) and characteristic fragmentation patterns at $$ m/z $$ 105 (C7H7+) and $$ m/z $$ 91 (C7H7+).
Co-Occurring Compounds and Synthesis Signatures
Forensic exhibits containing this compound consistently include other route-specific markers:
| Total Exhibits | Exhibit Type | Common Co-Occurring Compounds | Frequency |
|---|---|---|---|
| 11 | Powder/Tablet | Phenethyl 4-ANPP, Ethyl 4-ANPP, Acetylfentanyl | 100% |
| 12 | Powder/Tablet | N-BOC Norfentanyl, N-propionyl Norfentanyl | 50% |
| 9 | Powder/Tablet | N-BOC 4-AP, 4-ANBP | 33% |
Data adapted from CFSRE reports.
These associations enable forensic chemists to retroactively infer the synthetic route employed, with this compound serving as a chemical attribution signature for Siegfried or Gupta methodologies.
Forensic Implications and Chemical Attribution
Multivariate Statistical Analysis
Mayer et al. applied principal component analysis (PCA) to orthogonal mass spectral datasets, identifying this compound as a key variable distinguishing Siegfried-derived fentanyl from other synthetic origins. This statistical approach achieved 92% classification accuracy, reinforcing the compound’s utility in forensic sourcing.
Chemical Reactions Analysis
N-Phenethyl-N-phenylpropionamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Phenethyl-N-phenylpropionamide is an analytical reference standard and a compound structurally similar to known opioids . Limited information is available regarding specific applications of this compound in scientific research; however, based on the search results, its role as a precursor and its detection in forensic analysis are areas where it appears .
Role as a Precursor:
- Fentanyl Synthesis this compound has been identified as a synthetic precursor or intermediate in the production of fentanyl .
- By-product Identification It has been reported as a unique by-product in Seigfried syntheses .
Forensic Analysis and Detection:
- Detection Methods this compound can be detected using methods such as Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) .
- Forensic monitoring Forensic labs use analytical techniques to detect this compound in seized samples to monitor its presence and distribution .
- Co-occurrence with other substances this compound has been found in samples that also contain substances such as 4-ANPP, Phenethyl 4-ANPP, Ethyl 4-ANPP, Acetyl Fentanyl, and Norfentanyl derivatives .
Legal Status:
Mechanism of Action
The mechanism of action of N-Phenethyl-N-phenylpropionamide is similar to that of fentanyl. It acts on the opioid receptors in the brain, particularly the mu-opioid receptor, leading to analgesic effects. The compound binds to these receptors, inhibiting the release of neurotransmitters and reducing the perception of pain .
Comparison with Similar Compounds
N-Butyl-3-phenylpropionamide
- Molecular Formula: C₁₃H₁₉NO | MW: 205.3 g/mol .
- Structure : Substitutes the phenethyl group with a butyl chain and positions the phenyl group at the 3-carbon of the propionamide.
- Requires stringent PPE (gloves, face shields) during handling .
- Key Difference : Lacks the dual aromatic (phenyl + phenethyl) substitution, reducing its structural complexity compared to N-phenethyl-N-phenylpropionamide.
N-Ethyl-N-phenylpropionamide
- Molecular Formula: C₁₁H₁₅NO | MW: 177.2 g/mol .
- Structure : Features an ethyl group instead of phenethyl, simplifying the nitrogen substitution.
- Applications: Used as a model compound in organic synthesis (e.g., alkylation studies). No direct forensic or pharmacological role reported.
- Key Difference : Smaller molecular size and reduced steric hindrance may enhance solubility but diminish binding affinity in opioid receptor contexts.
Fentanyl (N-(1-Phenethyl-4-piperidinyl)-N-phenylpropionamide)
- Molecular Formula : C₂₂H₂₈N₂O | MW : 336.5 g/mol .
- Structure : Incorporates a piperidinyl ring at the 4-position of the phenethyl group, critical for μ-opioid receptor binding .
- Applications : Potent analgesic; contrastingly, this compound lacks opioid activity and is solely a synthetic by-product.
- Key Difference : The piperidinyl moiety in fentanyl introduces conformational rigidity and receptor specificity absent in this compound.
N-Benzyl-N-methyl-3-phenylpropanamide
Propanamide, N-(2-phenylethyl)
- Molecular Formula: C₁₁H₁₅NO | MW: 177.2 g/mol .
- Structure : A simpler analog with only a phenethyl group attached to the propionamide nitrogen.
Comparative Data Table
Research Findings and Implications
- Forensic Relevance : this compound’s presence in fentanyl samples aids in identifying synthetic routes (e.g., Gupta vs. Seigfried) based on co-occurring intermediates like phenylethyl 4-ANPP .
- Structural-Activity Relationships : The dual aromatic substitution in this compound may contribute to its stability in synthesis byproducts, whereas simpler analogs (e.g., N-ethyl derivatives) lack this persistence.
- Toxicity Gaps : While N-butyl-3-phenylpropionamide has documented hepatic effects, data on this compound’s toxicity remain sparse, warranting further study .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying N-Phenethyl-N-phenylpropionamide in complex mixtures, such as seized drug samples?
- Methodology : Use a combination of gas chromatography-mass spectrometry (GC/MS) and liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) to confirm structural identity. Key markers include:
- Molecular formula : C₁₇H₁₉NO (MW: 253.3 g/mol).
- Mass spectral data : [M+H]+ at m/z 254.1539 .
- Critical Step : Compare fragmentation patterns with reference standards and databases to distinguish from structurally similar intermediates (e.g., N-BOC norfentanyl).
Q. What synthetic routes produce this compound as a by-product?
- Primary Route : The Seigfried route of fentanyl synthesis generates this compound as a unique by-product via incomplete alkylation or propionylation steps .
- Secondary Context : It may co-occur with intermediates from Gupta synthesis routes (e.g., phenylethyl 4-ANPP), suggesting hybrid or multi-step synthetic pathways .
- Experimental Design : Use impurity profiling (e.g., LC-QTOF-MS) to map by-product distributions and infer synthetic pathways.
Advanced Research Questions
Q. How can researchers resolve contradictions in synthesis route attribution when this compound coexists with intermediates from multiple pathways (e.g., Gupta and Seigfried routes)?
- Analytical Strategy :
- Step 1 : Quantify relative abundances of route-specific markers (e.g., N-BOC 4-AP for t-BOC routes; phenylethyl 4-ANPP for Gupta routes).
- Step 2 : Apply principal component analysis (PCA) to clustering data from seized samples, correlating by-product ratios with known synthetic protocols .
- Case Study : CFSRE analyzed 11 exhibits containing this compound, identifying overlapping Gupta and Seigfried route indicators. Resolution required cross-referencing with synthetic literature and reaction kinetics .
Q. What methodological optimizations are needed to detect trace levels of this compound in polydrug mixtures?
- Sample Preparation :
- Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate basic/neutral compounds.
- Optimize pH gradients to enhance recovery of propionamide derivatives .
- Instrumentation :
- Employ high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to differentiate isotopic patterns from co-eluting substances (e.g., acetylfentanyl) .
Q. How does impurity profiling of this compound inform toxicological risk assessments in forensic samples?
- Key Considerations :
- Quantify toxic by-products (e.g., norfentanyl, acetylfentanyl) using validated LC-MS/MS workflows.
- Correlative Analysis: Assess the ratio of this compound to active opioids to estimate synthetic efficiency and potential adulterant risks .
- Data Interpretation : Higher proportions of this by-product may indicate rudimentary synthesis conditions, increasing the likelihood of unreacted precursors or hazardous impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
